In the field of cancer research, 6-Bromoquinolin-4-ol derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, the 4-anilino-6-bromoquinazolines and their derivatives have shown significant cytotoxicity and selectivity against HeLa cells, a line of human cervical cancer cells. These compounds have been compared to Gefitinib, a known EGFR-TK inhibitor, with some derivatives exhibiting superior activity1.
The compound has also been utilized in synthetic chemistry as an intermediate for the preparation of other biologically active molecules. For example, 6-bromo-4-iodoquinoline, which can be derived from 6-Bromoquinolin-4-ol, is an important intermediate in the synthesis of compounds like GSK2126458, a molecule with potential therapeutic applications4. Additionally, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, which is used in the treatment of colon and rectal cancers, involves a route that includes bromination steps potentially related to 6-Bromoquinolin-4-ol intermediates5.
Another interesting application of 6-Bromoquinolin-4-ol derivatives is in the field of photopharmacology. 8-Bromo-7-hydroxyquinoline, a related compound, has been studied as a photoremovable protecting group for physiological use. This technology is particularly useful for the controlled release of biomolecules in living tissue using two-photon excitation, which allows for precise spatial and temporal control in cell physiology studies6.
6-Bromoquinolin-4-Ol, also known as 6-bromo-4-hydroxyquinoline, is a heterocyclic compound with the molecular formula and a CAS number of 145369-94-4. It is classified as a pharmaceutical intermediate and is noted for its potential applications in medicinal chemistry and biochemistry. The compound features a bromine atom at the sixth position of the quinoline ring, which contributes to its biological activity and chemical reactivity.
6-Bromoquinolin-4-Ol can be sourced from various chemical suppliers and is often utilized in research settings, particularly in proteomics and drug development. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The compound is recognized for its role as an intermediate in synthesizing other biologically active compounds.
The synthesis of 6-Bromoquinolin-4-Ol typically involves several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.
6-Bromoquinolin-4-Ol participates in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific catalysts or under controlled conditions to enhance yield and selectivity. The reactivity of the compound makes it a valuable intermediate in synthetic organic chemistry.
The mechanism of action for 6-Bromoquinolin-4-Ol involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacology.
Quantitative data regarding binding affinities or inhibition constants are typically derived from biochemical assays and may vary based on experimental conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2